molecular formula C12H17O4P B010034 (3-Acetyl-phenyl)-phosphonic acid diethyl ester CAS No. 106052-24-8

(3-Acetyl-phenyl)-phosphonic acid diethyl ester

Cat. No. B010034
M. Wt: 256.23 g/mol
InChI Key: WMSYKEIUGKWBQW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The IUPAC name for this compound is 1-(3-diethoxyphosphorylphenyl)ethanone . The InChI key is WMSYKEIUGKWBQW-UHFFFAOYSA-N .

Safety And Hazards

Safety data sheets are available for “(3-Acetyl-phenyl)-phosphonic acid diethyl ester” and should be consulted for detailed safety and hazard information .

properties

IUPAC Name

1-(3-diethoxyphosphorylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O4P/c1-4-15-17(14,16-5-2)12-8-6-7-11(9-12)10(3)13/h6-9H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSYKEIUGKWBQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C1=CC=CC(=C1)C(=O)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544348
Record name Diethyl (3-acetylphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Acetyl-phenyl)-phosphonic acid diethyl ester

CAS RN

106052-24-8
Record name Diethyl (3-acetylphenyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50544348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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